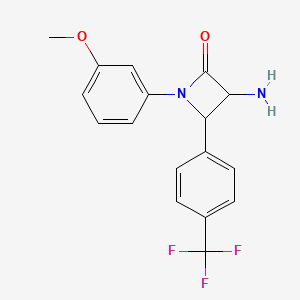
3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring. These structural features contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.
Reduction: Reduction reactions may target the azetidinone ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may lead to deoxygenated or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Azetidinones are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a drug candidate.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Azetidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological or chemical activity. Generally, azetidinones can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the amino, methoxyphenyl, and trifluoromethylphenyl groups may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one: Lacks the trifluoromethyl group.
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Lacks the methoxy group.
3-Amino-1-(3-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence its chemical reactivity, biological activity, and physical properties.
Eigenschaften
Molekularformel |
C17H15F3N2O2 |
|---|---|
Molekulargewicht |
336.31 g/mol |
IUPAC-Name |
3-amino-1-(3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-13-4-2-3-12(9-13)22-15(14(21)16(22)23)10-5-7-11(8-6-10)17(18,19)20/h2-9,14-15H,21H2,1H3 |
InChI-Schlüssel |
SUXURGATXKYYCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















